6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with substitutions at positions 1, 3, 6, and 6. Key structural features include:
- Position 6: Fluorine, enhancing metabolic stability and modulating electronic effects .
- Position 7: A piperidin-1-yl substituent, which may improve solubility compared to bulkier amines .
- Position 1: A (4-methylphenyl)methyl (p-tolylmethyl) group, likely influencing receptor binding via hydrophobic interactions .
Properties
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O3S/c1-20-9-11-22(12-10-20)18-32-19-28(36(34,35)23-8-6-7-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-13-4-3-5-14-31/h6-12,15-17,19H,3-5,13-14,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMVGNOHVHEPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dihydroquinolin derivatives, known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 490.6 g/mol. The compound features several functional groups that contribute to its biological activity, including a fluorine atom, a sulfonyl group, and a piperidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C28H27FN2O3S |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892787-19-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical biochemical pathways. The presence of the fluorine atom and sulfonyl group enhances its binding affinity and specificity towards these targets, potentially leading to modulation of various signaling pathways.
Anticancer Activity
Research indicates that derivatives of dihydroquinolin compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential as an anticancer agent.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activities against various pathogens. The sulfonamide group in particular is known for its antibacterial properties. Future studies on this specific compound could reveal its effectiveness against specific bacterial strains or fungi.
Anti-inflammatory Effects
The anti-inflammatory potential of dihydroquinoline derivatives has been documented in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting that the compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same class:
- In Vitro Studies : A study on a related dihydroquinoline derivative showed significant inhibition of tumor cell growth in vitro, with IC50 values indicating potent activity against various cancer cell lines.
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor size and improved survival rates compared to control groups.
- Mechanistic Studies : Research has indicated that these compounds may exert their effects through multiple pathways, including modulation of apoptotic markers and inhibition of angiogenesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural differences between the compound and its analogues (data synthesized from referenced evidence):
Key Insights:
Position 3 Modifications: The 3-methylbenzenesulfonyl group in the main compound provides intermediate steric bulk and electron withdrawal compared to the 3-chloro derivative (more electron-withdrawing) and 4-methylbenzenesulfonyl (reduced steric hindrance) .
Position 7 Substitutions: Piperidin-1-yl (main compound) offers a balance between solubility and lipophilicity. Diethylamino () increases lipophilicity, which may reduce aqueous solubility but enhance membrane permeability . Morpholin-4-yl () introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration .
Position 1 Variations :
- The (4-methylphenyl)methyl group is conserved in the main compound and , suggesting its importance in hydrophobic binding interactions. Substitution with phenylmethyl () may alter binding kinetics due to reduced methyl group effects .
Implications for Drug Design
- Electron-Withdrawing Groups : Chloro or methyl substituents on the sulfonyl moiety (Position 3) modulate target binding and metabolic stability. The 3-methyl variant may offer optimal stability for in vivo applications .
- Amine Substitutions: Piperidine at Position 7 balances solubility and lipophilicity, making it preferable for oral bioavailability compared to diethylamino or morpholine derivatives .
- Fluorine at Position 6 : A conserved feature across analogues, fluorine’s role in blocking metabolic oxidation is critical for pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
